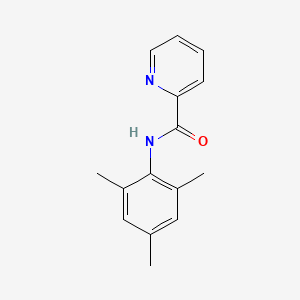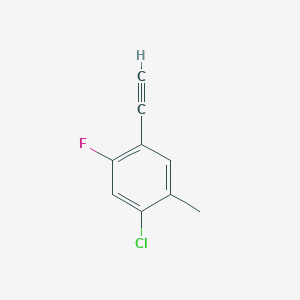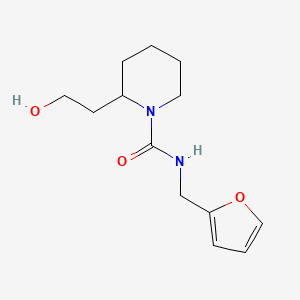
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as CQC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CQC belongs to the class of quinoline-based compounds, which are known for their diverse biological activities. In
科学研究应用
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antimicrobial activity against a range of bacteria and fungi.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. This compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic pathway. In addition, this compound has been shown to arrest the cell cycle at the G2/M phase, which is important for the regulation of cell division. Finally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is important for tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. However, there are also some limitations to its use, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, including its potential use as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine its synergistic effects.
合成方法
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzoic acid, followed by cyclization and subsequent reaction with isocyanate. The final product is obtained through purification by column chromatography. The synthesis of this compound has been optimized to improve yield and purity, and it has been reported that the compound can be synthesized in large quantities with high purity.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-2-4-8-14(12)19-16(21)11-9-10-5-1-3-7-13(10)18-15(11)20/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLXTXHPMJPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)


![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)

![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)